molecular formula C14H19N5O4S B1671419 Gefapixant CAS No. 1015787-98-0

Gefapixant

Cat. No. B1671419
M. Wt: 353.4 g/mol
InChI Key: HLWURFKMDLAKOD-UHFFFAOYSA-N
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Patent
US08003788B2

Procedure details

A slurry of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide sulfolane solvate (23.86 kg) in a mixture of ethanol (74.3 kg) and 0.44 N HCl (109.4 kg) was heated to reflux to provide a homogeneous solution of the monohydrochloride salt of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide. This solution was filtered while hot, then treated with concentrated ammonium hydroxide (3.4 L) to liberate the free base of 5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide. The resultant mixture was cooled slowly to 20 degrees C. and the crystalline product isolated by filtration. The filter cake was washed with water (20.1 kg) and dried under reduced pressure at 70 degrees C. to a constant weight of 8.17 kg (57.7% yield based on di-solvate of sulfolane). MP=281-282° C. 1H nmr (DMSO-d6) delta: 1.27 (d, 6H, J=6.9 Hz), 3.41 (septet, 1H, J=6.9 Hz), 3.89 (s, 3H), 5.87 (s (br), 2H), 6.40 (s (br), 2H), 6.98 (s, 1H), 7.01 (s (br), 2H), 7.07 (s, 1H), 7.36 (s, 1H).
Name
5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide sulfolane
Quantity
23.86 kg
Type
reactant
Reaction Step One
Name
Quantity
109.4 kg
Type
reactant
Reaction Step One
Quantity
74.3 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S1(CCCC1)(=O)=O.[NH2:8][C:9]1[N:14]=[C:13]([NH2:15])[C:12]([O:16][C:17]2[C:18]([CH:29]([CH3:31])[CH3:30])=[CH:19][C:20]([O:27][CH3:28])=[C:21]([S:23]([NH2:26])(=[O:25])=[O:24])[CH:22]=2)=[CH:11][N:10]=1.[ClH:32]>C(O)C>[ClH:32].[NH2:8][C:9]1[N:14]=[C:13]([NH2:15])[C:12]([O:16][C:17]2[C:18]([CH:29]([CH3:31])[CH3:30])=[CH:19][C:20]([O:27][CH3:28])=[C:21]([S:23]([NH2:26])(=[O:24])=[O:25])[CH:22]=2)=[CH:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
5-(2,4-diamino-pyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide sulfolane
Quantity
23.86 kg
Type
reactant
Smiles
S1(=O)(=O)CCCC1.NC1=NC=C(C(=N1)N)OC=1C(=CC(=C(C1)S(=O)(=O)N)OC)C(C)C
Name
Quantity
109.4 kg
Type
reactant
Smiles
Cl
Name
Quantity
74.3 kg
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)OC=1C(=CC(=C(C1)S(=O)(=O)N)OC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.